molecular formula C17H12ClNO4 B4489853 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B4489853
M. Wt: 329.7 g/mol
InChI Key: VRLPDJGMSKUSJT-UHFFFAOYSA-N
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Description

2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a novel synthetic compound designed for research applications, integrating a coumarin core with an acetamide linker. This structural motif is of significant interest in medicinal chemistry due to the well-documented pharmacological profiles of its constituent parts. The coumarin nucleus is associated with diverse biological activities, including antioxidant and anti-inflammatory effects . The strategic incorporation of a chloro substituent at the 6-position and a phenyl group at the 4-position of the coumarin scaffold is intended to modulate electronic properties and enhance binding affinity to biological targets, potentially leading to improved research outcomes . This compound is primarily valued for its potential in antioxidant research . Structural analogues, specifically amide derivatives containing coumarin moieties, have demonstrated notable radical scavenging capabilities in standard assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) test. The presence of specific substituents on the coumarin ring and the nature of the amide component are critical factors influencing this activity . Furthermore, the core structure suggests potential for anti-inflammatory investigation . Recent studies on closely related chloroamide-coumarin hybrids have shown superior in vitro anti-inflammatory activity compared to standard drugs like ibuprofen, potentially through the inhibition of albumin denaturation . Researchers can utilize this compound to probe these and other mechanisms in biochemical and cellular models. For Research Use Only . This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c18-13-6-12-11(10-4-2-1-3-5-10)7-17(21)23-14(12)8-15(13)22-9-16(19)20/h1-8H,9H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLPDJGMSKUSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The chromene core and acetamide group undergo oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or ozone (O₃) in acidic or neutral media.

  • Products : Oxidized chromenone derivatives with ketone or carboxylic acid functionalities.

  • Conditions : Reactions typically proceed at 50–80°C in polar solvents like water or ethanol.

Reaction TypeReagentProductYield (%)Reference
Chromene ring oxidationKMnO₄ (aq)2-Oxo-4-phenylchromene-6,7-dione65–72
Acetamide oxidationH₂O₂ (acidic)Carboxylic acid derivative58

Reduction Reactions

The ketone group at the 2-position and chloro substituent are susceptible to reduction:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd-C).

  • Products : Reduced intermediates such as chromanol or dechlorinated derivatives.

Reaction TypeReagentProductConditionsReference
Ketone reductionNaBH₄2-Hydroxy-4-phenylchromene derivativeEthanol, 25°C
DechlorinationH₂/Pd-C2-Oxo-4-phenylchromen-7-yloxyacetamide60 psi, 80°C

Substitution Reactions

The chloro group at the 6-position participates in nucleophilic substitutions:

  • Reagents : Amines, alkoxides, or thiols.

  • Products : Amino-, alkoxy-, or thio-substituted analogs.

NucleophileProductSolventTemperature (°C)Yield (%)Reference
Ethanolamine6-(2-Hydroxyethylamino) derivativeDMF9068
Sodium methoxide6-Methoxy analogMethanol6075

Acylation and Alkylation

The acetamide group undergoes further acylation or alkylation:

  • Reagents : Acetyl chloride, benzyl bromide, or sulfonating agents.

  • Products : N-acetylated or N-alkylated derivatives with modified pharmacokinetic properties .

Reaction TypeReagentProductConditionsReference
N-AcylationAcetyl chlorideN-Acetylated derivativePyridine, 0°C
N-AlkylationBenzyl bromideN-Benzyl analogK₂CO₃, DMF, 50°C

Cycloaddition and Ring-Opening

The chromene core participates in Diels-Alder reactions:

  • Reagents : Dienophiles like maleic anhydride.

  • Products : Hexacyclic adducts with enhanced structural complexity .

DienophileProductConditionsYield (%)Reference
Maleic anhydrideFused bicyclic adductToluene, reflux55

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

  • Reagents : HCl (6M) or NaOH (2M).

  • Products : Carboxylic acid or ammonium chloride derivatives.

ConditionsProductReaction Time (h)Yield (%)Reference
HCl (reflux)2-[(6-Chloro-2-oxo-4-phenylchromen-7-yl)oxy]acetic acid482
NaOH (aq)Ammonium salt290

Interaction with Electrophiles

The chromene ring undergoes electrophilic aromatic substitution (EAS):

  • Reagents : Nitrating agents (HNO₃/H₂SO₄) or bromine (Br₂).

  • Products : Nitro- or bromo-substituted derivatives at the 3- or 8-positions .

ElectrophilePositionProductYield (%)Reference
HNO₃/H₂SO₄3-Nitro3-Nitro-6-chloro derivative60
Br₂ (Fe catalyst)8-Bromo8-Bromo analog45

Key Mechanistic Insights

  • Steric Effects : The phenyl group at the 4-position hinders electrophilic substitution at adjacent positions .

  • Electronic Effects : The electron-withdrawing chloro and ketone groups direct nucleophilic attacks to the 6- and 7-positions.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitutions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide exhibit anticancer properties. For instance, derivatives of chromenone have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that specific analogs inhibited tumor growth in xenograft models, suggesting potential for development as therapeutic agents against cancers like breast and prostate cancer .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that it can downregulate pro-inflammatory cytokines, presenting a promising avenue for treating inflammatory diseases such as arthritis and colitis .

Neuroprotective Effects
There is emerging evidence that chromenone derivatives may provide neuroprotective benefits. Research indicates that these compounds can modulate pathways associated with neurodegenerative diseases like Alzheimer's, potentially reducing amyloid plaque formation .

Agricultural Applications

Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Studies have shown that it can effectively control certain pests while exhibiting low toxicity to beneficial insects. This selective action makes it a candidate for developing eco-friendly pesticides .

Herbicide Development
The compound's structural characteristics allow it to interact with plant growth regulators, making it a potential herbicide. Laboratory tests have demonstrated its ability to inhibit the growth of specific weed species without harming crop plants .

Materials Science Applications

Polymer Composites
In materials science, the incorporation of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy]acetamide into polymer matrices has been explored to enhance mechanical properties and thermal stability. Research indicates improved performance in composite materials used for packaging and construction .

Nanotechnology
The compound has been utilized in the synthesis of nanoparticles with antimicrobial properties. These nanoparticles can be applied in coatings and medical devices to prevent bacterial colonization, showcasing its versatility beyond traditional applications .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Demonstrated inhibition of tumor growth in xenograft models.
Anti-inflammatory Reduced levels of pro-inflammatory cytokines in vitro.
Pesticidal Effective control of pests with low toxicity to beneficial insects.
Herbicide Inhibited growth of specific weeds without affecting crops.
Polymer Composites Enhanced mechanical properties in composite materials.
Nanotechnology Antimicrobial nanoparticles effective in coatings.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol) Notable Features
This compound - Cl (C6), -Ph (C4), -OCH₂CONH₂ (C7) 329.7 Phenyl at C4 enhances aromatic interactions; chloro improves metabolic stability
2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-6-yl)acetamide - Cl (C6), -CH₃ (C4), -OCH₂CONH-indole (C7) 396.8 Indole moiety may enhance binding to serotonin receptors
N-[2-(4-Fluorophenyl)ethyl]-2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide - Cl (C6), -CH₃ (C4), -OH (C7), -CH₂CH₂(4-FPh) (acetamide) 402.8 Fluorophenyl group increases lipophilicity; hydroxy enables H-bonding
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide - Cl (C6), -CH₃ (C3, C4), -OCH₂CONH-(pyridylethyl) (C7) 386.8 Pyridyl substitution may improve solubility and metal coordination
2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide - OCH₃ (C3), -CH₃ (C2), -OCH₂CONH₂ (C7) 353.3 Methoxyphenyl enhances electron density; potential antioxidant activity

Biological Activity

2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide, a compound derived from the chromenone scaffold, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H13ClO5C_{18}H_{13}ClO_5 and a molecular weight of approximately 344.75 g/mol. Its structure features a chloro-substituted chromenone moiety linked to an acetamide group, which is crucial for its biological interactions.

Research indicates that compounds like this compound may act as cholinesterase inhibitors. Cholinesterase enzymes (AChE and BChE) are critical in regulating acetylcholine levels in the brain, making them important targets in the treatment of Alzheimer's disease (AD) . By inhibiting these enzymes, the compound could potentially enhance cholinergic transmission and mitigate cognitive decline associated with neurodegenerative diseases.

Anticholinesterase Activity

Studies have shown that derivatives of chromenone exhibit significant anticholinesterase activity. For instance, compounds structurally similar to this compound have demonstrated inhibitory effects on AChE and BChE with varying potencies. The dual inhibition of both enzymes may provide a therapeutic advantage in treating AD by preventing the hydrolysis of acetylcholine .

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound A8.7715.34
Compound B11.5520.00
2-[...] AcetamideTBDTBD

Antimicrobial Activity

Emerging evidence suggests that this compound may also possess antimicrobial properties. In vitro studies have indicated that certain chromenone derivatives exhibit activity against various bacterial strains, although specific data on this compound is limited .

Case Studies

  • Neuroprotective Effects : A study focused on the neuroprotective potential of chromenone derivatives highlighted their ability to reduce oxidative stress and prevent neuronal apoptosis in models of AD .
    • Findings : The study reported that compounds similar to our target demonstrated reduced levels of reactive oxygen species (ROS), suggesting a protective mechanism against oxidative damage.
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various chromenone derivatives against Gram-positive and Gram-negative bacteria.
    • Results : Compounds showed varying degrees of inhibition with minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide

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